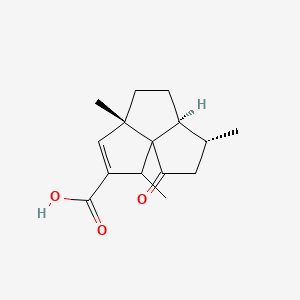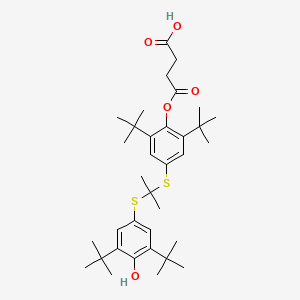
Tos-Arg-OMe.HCl
Descripción general
Descripción
Aplicaciones Científicas De Investigación
TAME hydrochloride is extensively used in scientific research due to its role as a substrate for serine proteases. Some key applications include:
Mecanismo De Acción
TAME hydrochloride functions by binding to the active site of serine proteases, thereby inhibiting their activity. It interacts with the anaphase-promoting complex/cyclosome (APC/C) and prevents its activation by Cdc20 and Cdh1. This inhibition stabilizes APC/C substrates and disrupts the IR-tail-dependent interactions between APC and its activator proteins .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
TAME Hydrochloride interacts with the anaphase-promoting complex/cyclosome (APC/C), preventing its activation by Cdc20 and Cdh1, which results in mitotic arrest . It also acts as a substrate for several enzymes, including trypsin, thrombin, and urokinase . By competing for the arginine-binding site in the reactive center of proteases, TAME Hydrochloride can act as a reversible inhibitor .
Cellular Effects
In cellular processes, TAME Hydrochloride influences cell function by inducing mitotic arrest . This effect is achieved by preventing the activation of the anaphase-promoting complex/cyclosome (APC/C) by Cdc20 and Cdh1 . Tame Hydrochloride does not have cell permeability .
Molecular Mechanism
At the molecular level, TAME Hydrochloride exerts its effects by binding to the anaphase-promoting complex/cyclosome (APC/C) and preventing its activation by Cdc20 and Cdh1 . In the absence of APC substrates, TAME Hydrochloride promotes Cdc20 auto-ubiquitination in its N-terminal region .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TAME hydrochloride involves the tosylation of L-arginine methyl ester. The process typically includes the following steps:
Protection of the amino group: The amino group of L-arginine methyl ester is protected using a suitable protecting group.
Tosylation: The protected L-arginine methyl ester is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Deprotection: The protecting group is removed to yield Nα-p-Tosyl-L-arginine methyl ester.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form TAME hydrochloride.
Industrial Production Methods
Industrial production of TAME hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as reactive distillation and pressure swing columns to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
TAME hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group in TAME hydrochloride can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Substitution: Requires nucleophilic reagents and suitable solvents.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products
Hydrolysis: Produces Nα-p-Tosyl-L-arginine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
TAME hydrochloride is unique due to its specific interaction with serine proteases and the anaphase-promoting complex. Similar compounds include:
Nα-p-Tosyl-L-lysine methyl ester hydrochloride: Another tosylated amino acid ester used as a protease substrate.
Nα-p-Tosyl-L-phenylalanine methyl ester hydrochloride: Used in similar biochemical assays but with different specificity.
TAME hydrochloride stands out for its high specificity and effectiveness in inhibiting serine proteases and the anaphase-promoting complex, making it a valuable tool in biochemical research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tos-Arg-OMe.HCl can be achieved through the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Tosyl chloride", "Methylamine hydrochloride", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "N,N-Diisopropylcarbodiimide (DIC)", "Triisopropylsilane (TIPS)", "Piperidine", "Hydrochloric acid (HCl)" ], "Reaction": [ "Activation of Fmoc-Arg(Pbf)-OH with DIC and TIPS in DMF", "Coupling of Tosyl chloride with activated Fmoc-Arg(Pbf)-OH to form Tos-Fmoc-Arg(Pbf)-OH", "Deprotection of Fmoc group using piperidine in DMF", "Coupling of methylamine hydrochloride with Tos-Fmoc-Arg(Pbf)-OH in DMF using DIPEA as a base to form Tos-Arg(Pbf)-OMe", "Deprotection of Pbf group using TFA in DCM", "Crystallization of Tos-Arg-OMe.HCl from a mixture of DCM and HCl" ] } | |
Número CAS |
1784-03-8 |
Fórmula molecular |
C14H23N4O4S+ |
Peso molecular |
343.42 g/mol |
Nombre IUPAC |
diaminomethylidene-[(4S)-5-methoxy-4-[(4-methylphenyl)sulfonylamino]-5-oxopentyl]azanium |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1 |
Clave InChI |
FKMJXALNHKIDOD-LBPRGKRZSA-O |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC |
Apariencia |
Solid powder |
Punto de ebullición |
86.3 °C |
Densidad |
Relative density (water = 1): 0.77 |
Punto de inflamación |
-11 °C |
melting_point |
-80 °C |
Otros números CAS |
994-05-8 |
Descripción física |
COLOURLESS LIQUID. |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAME HCl; TAME Hydrochloride; Ts-Arg-Me Hydrochloride; Ts-Arg-OMe Hydrchloride; |
Densidad de vapor |
Relative vapor density (air = 1): 3.6 |
Presión de vapor |
Vapor pressure, kPa at 20 °C: 9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




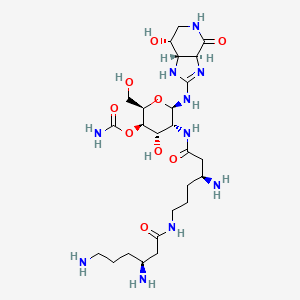

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)

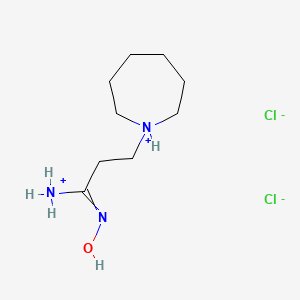


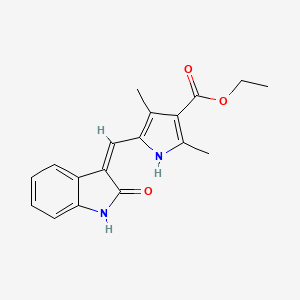

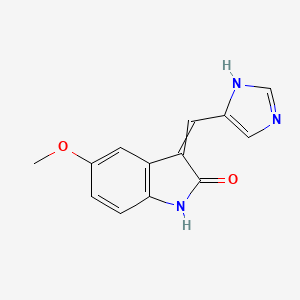
![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
